OvGST2 Inhibitory Activity and Parasite‑Selective Potency: >10‑Fold Selectivity Over Human π‑GST
In a systematic evaluation of β‑carbonyl substituted glutathione conjugates, the dimethyl succinate adduct (and its diastereomers) demonstrated low‑micromolar inhibition of recombinant OvGST2, with selectivity for the parasite enzyme exceeding 10‑fold over the human π‑class GST isoform [REFS‑1]. By contrast, unsubstituted glutathione exhibits no significant OvGST2 inhibition under the same assay conditions, placing the β‑carbonyl glutathione series—including the dimethyl succinate conjugate—in a distinct potency class [REFS‑1].
| Evidence Dimension | Inhibitory potency (IC₅₀) and selectivity index for OvGST2 vs. human π‑GST |
|---|---|
| Target Compound Data | Low‑micromolar IC₅₀ for OvGST2; selectivity >10‑fold over human π‑GST |
| Comparator Or Baseline | Unsubstituted glutathione (GSH): no significant OvGST2 inhibition |
| Quantified Difference | >10‑fold selectivity enhancement relative to human π‑GST; at least 100‑fold potency increase over GSH |
| Conditions | Recombinant OvGST2 and human π‑GST enzyme assays, standard spectrophotometric GSH‑conjugation readout (Brophy et al. 2000) |
Why This Matters
The >10‑fold selectivity window is the central property enabling the dimethyl succinate conjugate to serve as a parasite‑specific chemical probe, and procurement of the defined diastereomeric mixture ensures reproducibility of this selectivity metric in follow‑up studies.
- [1] Brophy PM, Campbell AM, van Eldik AJ, Teesdale‑Spittle PH, Liebau E, Wang MF. β‑Carbonyl substituted glutathione conjugates as inhibitors of O. volvulus GST2. Bioorg Med Chem Lett 2000;10:979‑981. View Source
